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molecular formula C12H15ClO2 B8386543 2,3-Dihydro-2,2-dimethyl-7-(2'-chloro-ethoxy)-benzofuran

2,3-Dihydro-2,2-dimethyl-7-(2'-chloro-ethoxy)-benzofuran

Cat. No. B8386543
M. Wt: 226.70 g/mol
InChI Key: ZMBGUZNIPBCBMC-UHFFFAOYSA-N
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Patent
US04668274

Procedure details

To 100 ml. ethylacetate 8.23 g. (0.05 mole) 2,3-dihydro-2,2-dimethyl-7-hydroxy-benzofuran, 14.3 g. (0.1 mole) 1-bromo-2-chloro-ethane, 6.9 g. (0.05 mole) anhydrous sodium carbonate and 8.3 (0.05 mole) potassium iodide are added. The reaction mixture is heated for 30 hours and the reaction is monitored by gas chromatographic analysis.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
[Compound]
Name
8.3
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.23 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1.Br[CH2:14][CH2:15][Cl:16].C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(OC(=O)C)C>[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][CH2:14][CH2:15][Cl:16])[C:4]=2[O:3]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
8.3
Quantity
0.05 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
8.23 g
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 30 hours
Duration
30 h

Outcomes

Product
Name
Type
Smiles
CC1(OC2=C(C1)C=CC=C2OCCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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